molecular formula C8H16Cl2O B14346941 1,1-Dichlorooctan-2-OL CAS No. 99706-66-8

1,1-Dichlorooctan-2-OL

Cat. No.: B14346941
CAS No.: 99706-66-8
M. Wt: 199.11 g/mol
InChI Key: IKNJWGFUFJWMCD-UHFFFAOYSA-N
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Description

1,1-Dichlorooctan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of octanone.

    Reduction: Formation of octanol.

    Substitution: Formation of various substituted octanols depending on the nucleophile used.

Scientific Research Applications

1,1-Dichlorooctan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorooctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Octan-2-OL: Does not have chlorine atoms, resulting in different chemical properties and reactivity.

    1,2-Dichlorooctan-2-OL: Has chlorine atoms at different positions, leading to variations in its chemical behavior.

Uniqueness

1,1-Dichlorooctan-2-OL is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

99706-66-8

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

1,1-dichlorooctan-2-ol

InChI

InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3

InChI Key

IKNJWGFUFJWMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(Cl)Cl)O

Origin of Product

United States

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